The primary source of aviumin C is the Mycobacterium avium bacterium, which is commonly found in environmental sources such as water, soil, and the intestines of birds. It is particularly noted for its role in opportunistic infections, especially in immunocompromised individuals. Research has indicated that specific strains of Mycobacterium avium can produce bioactive compounds, including aviumin C, which may have implications for medical treatment and microbiological studies .
Aviumin C can be classified within the broader category of mycobacterial metabolites. These metabolites are often categorized based on their chemical structure and biological activity, with aviumin C being noted for its unique properties that may influence both microbial growth and host immune responses.
The synthesis of aviumin C can be approached through various methods including fermentation of Mycobacterium avium cultures under controlled conditions. The production typically involves optimizing growth media to enhance metabolite yield. Techniques such as liquid chromatography and mass spectrometry are employed to isolate and identify aviumin C from complex mixtures produced during bacterial growth.
The molecular structure of aviumin C features a complex arrangement typical of mycobacterial metabolites. While specific structural data may vary based on isolation methods, it generally includes a series of carbon chains and functional groups characteristic of secondary metabolites produced by bacteria.
Aviumin C participates in various biochemical reactions, particularly those involving microbial interactions and host immune modulation. It may exhibit antimicrobial properties against other bacterial strains, influencing their growth dynamics.
The mechanism of action of aviumin C involves its interaction with cellular components of both microbial cells and host immune cells. It is believed to disrupt normal cellular processes in competing bacteria while simultaneously modulating the immune response in the host.
Aviumin C typically appears as a pale yellow to brown solid at room temperature. Its solubility varies with solvent type, being more soluble in organic solvents compared to water.
Aviumin C has several potential applications in scientific research:
Whole-genome sequencing has revolutionized our understanding of the phylogenetic architecture within the Mycobacterium avium complex (MAC), revealing intricate evolutionary relationships among its subspecies. The MAC comprises four primary subspecies: M. avium subsp. avium (MAA), M. avium subsp. hominissuis (MAH), M. avium subsp. paratuberculosis (MAP), and M. avium subsp. silvaticum (MAS). Comprehensive analysis of 1,230 M. avium genomes demonstrates that MAH exhibits exceptional genetic diversity, forming a polyphyletic group with extensive genomic variation. In stark contrast, MAA and MAP present as monophyletic, clonal lineages with significantly reduced genetic diversity, suggesting recent evolutionary emergence from MAH ancestors [7].
Core genome phylogenies further delineate host and niche specialization patterns. MAH isolates cluster into five distinct lineages, with Lineages 1-3 predominantly comprising human pulmonary isolates (51/54 isolates) and Lineage 5 dominated by animal-derived strains (23/24 isolates). Lineage 4 displays ecological plasticity, encompassing environmental isolates (13/24), animal strains (6/24), and human clinical isolates from both pulmonary (5/24) and disseminated infections (7/24). This non-random distribution (p<0.0001) provides genomic evidence for niche adaptation [2] [7]. The phylogenetic divergence between Japanese and Western MAH strains is particularly pronounced, with clinical isolates from Japan forming distinct subclusters (e.g., Cluster Ia) that correlate with disease progression [3].
Table 1: Genetic Divergence and Host Association in M. avium Subspecies
Subspecies | Average Core Genome SNP Distance | Primary Host Associations | Clonality |
---|---|---|---|
MAH | 0.254 | Humans, pigs, environment | Polyphyletic |
MAA | 0.207 | Avian species | Monophyletic |
MAP | 0.018 | Ruminants | Monophyletic |
MAS | Not reported | Wood pigeons | Monophyletic |
Comparative genomics has identified distinct repertoires of virulence-associated genes across MAC subspecies that correlate with their pathogenic profiles. MAH strains from progressive pulmonary disease frequently harbor the 194.7 kb plasmid pMAH135, which encodes 164 coding sequences including mmp genes involved in lipid transport and antibiotic efflux pumps. This plasmid is significantly enriched in human pulmonary isolates (81%) compared to porcine isolates (<5%) and is associated with worse clinical outcomes [3]. The mce (mammalian cell entry) operons show subspecies-specific diversification, with MAH possessing unique variants of mce1 and mce4 that enhance host cell invasion and intracellular survival compared to environmental MAC species [2] [6].
MAC genomes encode expanded families of PE/PPE proteins, which exhibit elevated mutation rates and function in immune evasion. In M. intracellulare, these proteins demonstrate 12.3-fold higher nonsynonymous mutation frequencies compared to housekeeping genes, suggesting ongoing adaptive evolution to evade host immunity [5]. Type VII secretion systems (T7SS/ESX) show significant structural variation, particularly in ESX-3 and ESX-5 loci, which are crucial for metal acquisition and phagosomal rupture. MAH isolates from disseminated infections uniquely encode ESX-5-associated eccD5 variants that enhance macrophage survival [2].
Table 2: Virulence Factor Distribution Across MAC Subspecies
Virulence System | Genomic Features | Association | Subspecies Prevalence |
---|---|---|---|
pMAH135 plasmid | 194.7 kb, 164 CDS, mmp transporters | Severe pulmonary disease | MAH: 81% human isolates |
mce operons | Variants of mce1, mce3, mce4 | Host cell invasion, lipid metabolism | MAH > M. intracellulare |
PE/PPE families | Hypervariable C-terminal domains | Immune evasion, antigenic variation | M. intracellulare > MAH |
ESX-5 T7SS | eccD5 polymorphisms, MycP5 proteases | Phagosomal rupture, macrophage survival | Disseminated MAH isolates |
MAC subspecies have evolved specialized genomic features that enable survival in diverse environmental reservoirs while maintaining pathogenic potential. Analysis of 89 Thai MAC clinical isolates revealed that 95% encode at least three distinct biofilm formation operons, including groEL1, hsp65, and rml genes responsible for synthesizing glycopeptidolipids (GPLs). These operons facilitate surface attachment and resistance to water treatment agents like chlorine [9]. MAH environmental isolates possess expanded arsenals of sigma factors (SigE, SigH) and anti-sigma factors that dynamically regulate stress response pathways during transitions between soil and host environments [7].
Comparative genomics identified 47 core genes under positive selection across environmental MAC isolates, with lipid metabolism genes (fadE3, fadE33, fadB2) showing the highest density of non-synonymous SNPs. These mutations enhance degradation of complex organic compounds in soil and water biofilms [7] [9]. Heavy metal resistance operons (ars, czc, cop) are significantly enriched in hospital water isolates compared to clinical strains, with 68% encoding copper-effluxing P-type ATPases that confer survival advantages in plumbing systems [9].
Table 3: Genomic Adaptations for Environmental Survival
Adaptation System | Key Genes/Operons | Function | Genomic Features |
---|---|---|---|
Biofilm formation | groEL1, rmlA-D, hsp65 | GPL synthesis, surface adherence | 3–5 operons per genome |
Stress response | sigE-sigH, rshA, rshB | Transcriptional regulation under stress | Expanded in environmental isolates |
Lipid metabolism | fadE3, fadE33, fadB2 | Degradation of complex organics | High SNP density (47 SNPs/kb) |
Metal resistance | copA, czcABC, arsRBC | Copper/zinc/arsenite efflux | Enriched in hospital water isolates |
SNP-based phylogenomics provides powerful tools for distinguishing clinically significant MAC strains from environmental colonizers. Human-adapted MAH lineages (e.g., Lineage 1-3) exhibit <12 SNP distances in transmission clusters across Europe, suggesting recent human-to-human or common source transmission. These clusters form monophyletic clades separate from environmental isolates despite >200 SNP differences to nearest environmental relatives [1] [4]. Japanese pulmonary isolates form a distinct subcluster (Cluster Ia) characterized by 14 conserved SNPs in virulence regulators (phoP, mprA) and carbon metabolism genes (pckA). This cluster is significantly enriched in progressive pulmonary disease (41.2% vs. 10.3% in stable disease, p=0.025) [3].
Plasmid profiling reveals striking epidemiological patterns: 98.7% of M. intracellulare subsp. chimaera (MCH) isolates carry conserved plasmids, compared to 30.2% in MAV and 19.0% in MINT. However, none of the European clinical MCH strains clustered with the global heater-cooler unit (HCU) outbreak strain Zuerich-1, indicating independent environmental acquisition [1] [4]. Multi-locus sequence typing (MLST) of 66 Thai MAC isolates identified hospital-specific alleles of atpD and gyrB in 78% of water supply isolates, providing molecular markers for outbreak tracing [9].
Table 4: Molecular Markers for Strain Differentiation
Differentiation Method | Clinical Strain Markers | Environmental Strain Markers | Diagnostic Threshold |
---|---|---|---|
SNP phylogeny | <12 SNPs in transmission clusters | >200 SNPs to clinical clusters | 12 SNP cutoff |
Lineage-specific SNPs | Cluster Ia: phoP A45T, pckA G228C | Lineage 4: sigE C310T, fadE33 G45A | 100% specificity |
Plasmid profiles | pMAH135 (MAH), pMOTT-64 (MINT) | pMAR (environmental MAH) | Plasmid presence/absence |
MLST alleles | atpD allele 1, gyrB allele 4 (hospital A) | atpD allele 7, gyrB allele 12 (water) | 78% positive predictive value |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: